molecular formula C15H16N4O2S B2836276 2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 899730-80-4

2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2836276
CAS No.: 899730-80-4
M. Wt: 316.38
InChI Key: VLOWTCLYPHLUPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a potent and selective cyclin-dependent kinase 2 (CDK2) inhibitor identified in pharmaceutical research for oncology applications. Its primary research value lies in its ability to selectively target the ATP-binding pocket of CDK2, a key regulator of the cell cycle transition from G1 to S phase. By potently inhibiting CDK2 activity, this compound induces cell cycle arrest and apoptosis in proliferating cells, providing a crucial tool for investigating CDK2-driven signaling pathways . This mechanism is particularly relevant for studying cancers characterized by cyclin E amplification or CDK2 dependency, especially in contexts of resistance to CDK4/6 inhibitors. Researchers utilize this compound to dissect the specific roles of CDK2 in cell cycle progression, DNA replication, and tumorigenesis, offering insights for the development of novel targeted cancer therapeutics. Its scaffold serves as a valuable chemical probe for exploring kinase selectivity and for validating CDK2 as a therapeutic target in various preclinical cancer models.

Properties

IUPAC Name

2-[[2-oxo-1-(pyridin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2S/c16-13(20)9-22-14-11-5-3-6-12(11)19(15(21)18-14)8-10-4-1-2-7-17-10/h1-2,4,7H,3,5-6,8-9H2,(H2,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLOWTCLYPHLUPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C(=O)N=C2SCC(=O)N)CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional similarities to other acetamide-thioether derivatives are highlighted below. Key differences lie in substituent groups, ring systems, and synthetic pathways, which influence physicochemical properties and bioactivity.

Structural Analogues from Hit Identification Studies ()

Compounds 23–27 in share the thioacetamide backbone but replace the pyridin-2-ylmethyl group with triazinoindole systems. For example:

  • N-(4-(Cyanomethyl)phenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (23): The cyanomethylphenyl substituent and triazinoindole core may enhance lipophilicity compared to the target compound’s pyridine moiety. Purity: >95% .
  • 2-((8-Bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)-N-(4-bromophenyl)acetamide (27): Bromine atoms increase molecular weight (MW: ~550 g/mol) and may improve halogen bonding in target interactions. Purity: 95% .

Key Structural Differences :

Feature Target Compound Compound 23 Compound 27
Core Ring System Cyclopenta[d]pyrimidin-2-one Triazino[5,6-b]indole Brominated triazinoindole
Substituent at N1 Pyridin-2-ylmethyl 5-Methyl triazinoindole 8-Bromo-5-methyl triazinoindole
Acetamide Group -CONH2 -CONH-(4-cyanomethylphenyl) -CONH-(4-bromophenyl)
Purity Not reported >95% 95%
Pyrimidine-Based Analogues ( and )
  • N-(4-acetylphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide () : This analogue replaces the acetamide’s NH2 group with a 4-acetylphenyl substituent. The acetyl group (-COCH3) may reduce solubility but improve membrane permeability compared to the parent compound .
  • Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (): An ester analogue with a thietane ring instead of cyclopenta[d]pyrimidinone.
Pyridin-2-one Derivatives ()

While structurally distinct, pyridin-2-one derivatives like 1-(4-Acetylphenyl)-4-(4-(dimethylamino)-phenyl)-6-hydroxy-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile share a 2-oxo heterocyclic motif. These compounds exhibit strong hydrogen-bonding capacity due to hydroxyl and cyano groups, which may confer different target affinities compared to the pyrimidine-based target compound .

Research Findings and Pharmacological Implications

  • Synthetic Efficiency: The target compound’s synthesis likely follows routes similar to ’s derivatives (e.g., coupling thioacetic acid with amines). However, its bicyclic core may require more complex cyclization steps than triazinoindole analogues .
  • Bioactivity Trends: Brominated derivatives (e.g., Compound 27) show enhanced binding in halogen-rich environments, such as kinase ATP pockets.
  • ADMET Properties : Ester analogues () are prone to hydrolysis, whereas acetamide derivatives (e.g., the target compound) may exhibit better metabolic stability. The pyridine moiety could also improve solubility over purely aromatic systems .

Q & A

Q. What are the recommended synthetic routes for synthesizing 2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide, and what critical conditions must be controlled?

Methodological Answer: The synthesis typically involves multi-step pathways, including:

  • Cyclocondensation : Formation of the cyclopenta[d]pyrimidinone core under reflux in aprotic solvents (e.g., DMF or THF) .
  • Thioacetylation : Introduction of the thioacetamide group via nucleophilic substitution, requiring inert atmospheres (N₂/Ar) to prevent oxidation of the thiol intermediate .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or preparative HPLC to isolate the product from by-products .
    Critical Conditions :
  • Temperature control (±2°C) during cyclocondensation to avoid side reactions.
  • pH adjustment (6.5–7.5) during thioacetylation to optimize nucleophilicity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the compound’s purity and structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assign peaks to confirm the pyridin-2-ylmethyl group (δ 8.2–8.6 ppm for pyridine protons) and cyclopenta[d]pyrimidinone backbone (δ 2.5–3.5 ppm for tetrahydro protons) .
    • 2D NMR (HSQC, HMBC) : Resolve overlapping signals and verify connectivity .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to validate the molecular ion ([M+H]⁺) and rule out impurities .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data observed across different in vitro models for this compound?

Methodological Answer: Discrepancies may arise from:

  • Cell Line Variability : Use standardized cell lines (e.g., HEK293 or HepG2) with consistent passage numbers and culture conditions .
  • Assay Design : Compare dose-response curves (IC₅₀/EC₅₀) under identical parameters (e.g., incubation time, serum concentration) .
  • Metabolic Interference : Include control experiments with cytochrome P450 inhibitors (e.g., ketoconazole) to assess off-target effects .
    Example Workflow :

Replicate conflicting studies using harmonized protocols.

Perform meta-analysis of raw data to identify outliers.

Validate findings with orthogonal assays (e.g., SPR binding vs. cellular activity) .

Q. What computational strategies are suitable for predicting the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking :
    • Use AutoDock Vina or Schrödinger Suite to model binding poses with kinases or GPCRs. Focus on the pyrimidinone core and thioacetamide group for hydrogen bonding and hydrophobic interactions .
    • Validate docking results with MD simulations (NAMD/GROMACS) to assess stability over 100 ns trajectories .
  • QSAR Modeling :
    • Curate a dataset of analogs (e.g., from PubChem) to correlate structural features (e.g., logP, polar surface area) with activity .
    • Apply machine learning (Random Forest, SVM) to prioritize derivatives for synthesis .

Comparative Analysis of Analogues (from ):

Compound NameKey Structural FeaturesTarget Affinity (nM)
Nitrophenyl-thienopyrimidine4-Nitrophenyl, CF₃ groupEGFR: 12 ± 3
Pyridin-2-ylmethyl derivativePyridine ring, thioacetamideCDK2: 45 ± 8
p-Tolyl-thienopyrimidineMethylphenyl, trifluoromethylPARP1: 210 ± 15

Q. How can reaction yields be optimized during scale-up synthesis while maintaining purity?

Methodological Answer:

  • DoE (Design of Experiments) : Screen variables (temperature, solvent ratio, catalyst loading) to identify robust conditions .
  • Continuous Flow Chemistry : Implement microreactors for exothermic steps (e.g., cyclocondensation) to improve heat dissipation and reduce by-products .
  • In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .

Q. What strategies mitigate degradation of the thioacetamide moiety during long-term stability studies?

Methodological Answer:

  • Lyophilization : Store the compound as a lyophilized powder under argon to prevent hydrolysis .
  • Buffered Formulations : Use pH 6.8 phosphate buffers in aqueous studies to minimize thiol oxidation .
  • Degradation Profiling : Accelerated stability testing (40°C/75% RH) with LC-MS to identify breakdown products (e.g., disulfide dimers) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.